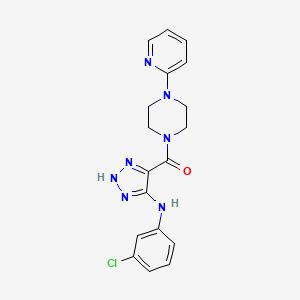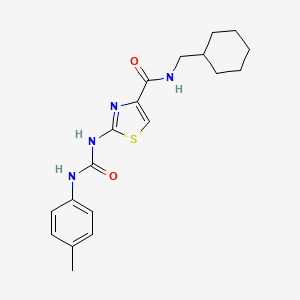
N-(cyclohexylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as CTUC, is a synthetic compound that has been developed for its potential use in scientific research. It belongs to the class of urea derivatives and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research demonstrates the utility of thiazole derivatives in synthesizing heterocyclic compounds with potential antibiotic and antibacterial properties. For instance, Ahmed (2007) discussed the synthesis of thiophene-2-carboxamide derivatives and their evaluation as antibiotics against both Gram-positive and Gram-negative bacteria, highlighting the importance of thiazole-based compounds in developing new drugs with antimicrobial activity (Ahmed, 2007).
Antiviral Applications
Srivastava et al. (1977) explored the antiviral activity of thiazole C-nucleosides, synthesizing derivatives that exhibited significant activity against herpes and parainfluenza viruses. This study underscores the potential of thiazole compounds in creating effective antiviral agents (Srivastava et al., 1977).
Anticancer and Antimicrobial Activities
Zaki et al. (2018) conducted research on pyridines, thioamides, thiazoles, and other derivatives, highlighting their synthesis and evaluation for antimicrobial and anticancer activities. This research indicates the broad spectrum of biological activities that thiazole derivatives can exhibit, including high cytotoxicity against certain cancer cell lines (Zaki et al., 2018).
Molecular Characterization and Biological Activity
Cakmak et al. (2022) synthesized and characterized a thiazole-based heterocyclic amide, evaluating its antimicrobial activity against various microorganisms. Their findings suggest that thiazole derivatives can serve as potential candidates for pharmacological and medical applications due to their good antimicrobial properties (Cakmak et al., 2022).
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-13-7-9-15(10-8-13)21-18(25)23-19-22-16(12-26-19)17(24)20-11-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBODGVIUGPTKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)
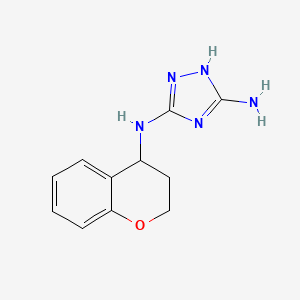
![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)
![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)

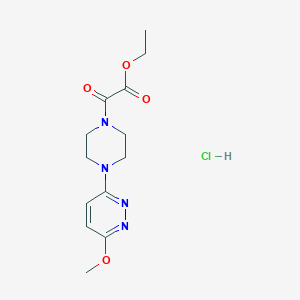
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2958943.png)

![4-[(4-methoxycarbonyl-5-methyl-2-oxo-1H-pyrrol-3-ylidene)methyl]benzoic acid](/img/structure/B2958948.png)

![4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2958950.png)
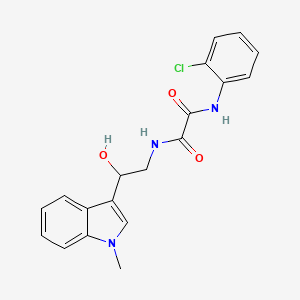
![N-(2-bromophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2958954.png)
